6-Chloro-2-fluoro-3-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-2-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C₈H₆ClFO. It is classified as a halogenated benzaldehyde derivative, characterized by the presence of chlorine and fluorine substituents along with a methyl group on a benzene ring. This compound is notable for its unique substitution pattern, which imparts distinct chemical properties and reactivity that are valuable in various synthetic applications.

Organic synthesis

The presence of a reactive aldehyde group (CHO) makes 6-Chloro-2-fluoro-3-methylbenzaldehyde a potential building block for the synthesis of more complex molecules. Aldehydes can undergo various reactions, such as aldol condensation and reductive amination, which researchers can utilize to create new compounds with desired properties .

Medicinal chemistry

Material science

Aromatic aldehydes with halogen substituents can be used in the design of new functional materials. For instance, some halogenated aldehydes have been investigated for their potential applications in liquid crystals or organic light-emitting diodes (OLEDs) . Further research is required to understand if 6-Chloro-2-fluoro-3-methylbenzaldehyde possesses similar properties.

- Oxidation: The aldehyde group can be oxidized to form 6-chloro-2-fluoro-3-methylbenzoic acid.

- Reduction: The aldehyde can be reduced to yield 6-chloro-2-fluoro-3-methylbenzyl alcohol.

- Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Nucleophiles such as sodium methoxide can facilitate substitution reactions .

The synthesis of 6-chloro-2-fluoro-3-methylbenzaldehyde can be achieved through several methods:

- Oxidation of 6-Chloro-2-fluoro-3-methyl-toluene: This method typically involves the use of chromyl chloride under controlled conditions to selectively oxidize the methyl group to an aldehyde.

- Halogenation Reactions: Electrophilic aromatic substitution can introduce chlorine and fluorine at specific positions on the benzene ring, followed by further functionalization to obtain the desired aldehyde structure.

These methods are often optimized for yield and purity in both laboratory and industrial settings .

6-Chloro-2-fluoro-3-methylbenzaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to be utilized in:

- Pharmaceuticals: As a building block for synthesizing active pharmaceutical ingredients.

- Agrochemicals: In the formulation of pesticides and herbicides.

- Organic Synthesis: As a versatile reagent in various organic transformations .

Interaction studies involving 6-chloro-2-fluoro-3-methylbenzaldehyde focus on its reactivity with biological molecules. The presence of halogen substituents can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or activating effects on metabolic pathways. Further research is necessary to elucidate specific interactions and mechanisms of action within biological systems .

Several compounds share structural similarities with 6-chloro-2-fluoro-3-methylbenzaldehyde. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFCHO | Lacks methyl group; different substitution pattern |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | C₉H₄ClF₄CHO | Contains trifluoromethyl group; higher halogenation |

| 6-Chloro-2-fluorobenzaldehyde | C₇H₄ClFCHO | Similar halogenation but different methyl position |

Uniqueness

The uniqueness of 6-chloro-2-fluoro-3-methylbenzaldehyde lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties that are advantageous for various synthetic applications. This pattern differentiates it from other halogenated benzaldehydes, making it particularly valuable in organic synthesis and pharmaceutical development .

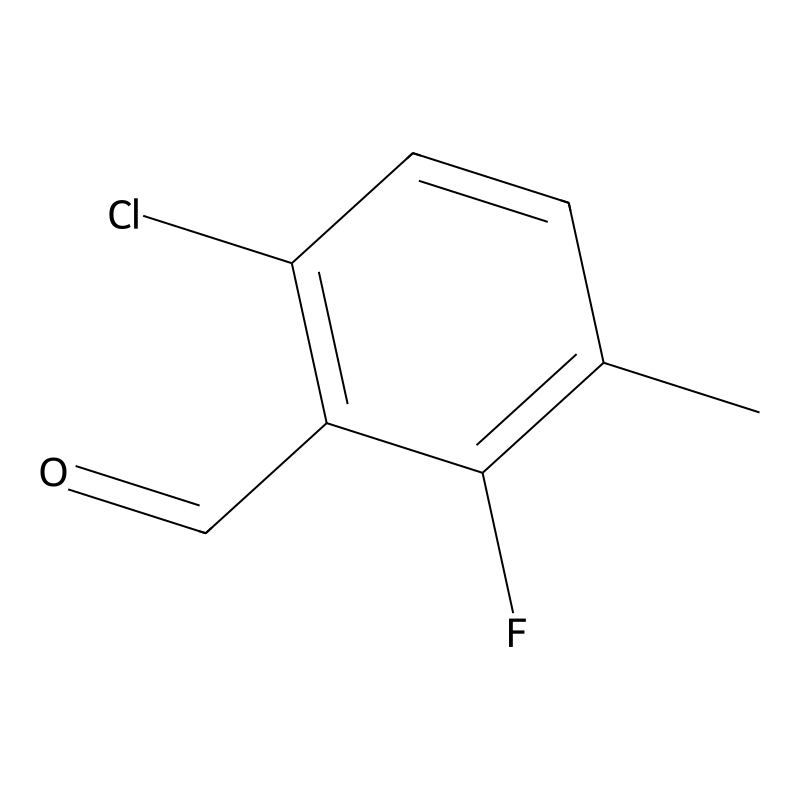

6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 286474-59-7) is a halogenated aromatic aldehyde with the molecular formula $$ \text{C}8\text{H}6\text{ClFO} $$ and a molecular weight of 172.58 g/mol. Its IUPAC name derives from the benzene ring substituted with chlorine at position 6, fluorine at position 2, a methyl group at position 3, and an aldehyde functional group at position 1 (Figure 1). Alternative names include 6-chloro-2-fluoro-m-tolualdehyde and 4-chloro-2-fluoro-3-formyltoluene.

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| Boiling point | 249 °C | |

| Density | 1.3 g/mL at 25 °C | |

| Refractive index | 1.548 | |

| Molecular formula | $$ \text{C}8\text{H}6\text{ClFO} $$ |

The compound’s structure features a benzaldehyde core with halogen atoms (Cl, F) and a methyl group strategically positioned to influence electronic and steric properties. The meta-substitution pattern (positions 2, 3, and 6) creates a sterically hindered environment, which modulates reactivity in synthetic applications.

Historical Context in Halogenated Benzaldehyde Research

Halogenated benzaldehydes emerged as critical intermediates during the 20th-century expansion of synthetic organic chemistry. The discovery of benzaldehyde’s reactivity in Friedel-Crafts alkylation and aldol condensation reactions laid the groundwork for derivatization strategies. Early studies on halogenated analogs focused on their electronic effects, where electron-withdrawing halogens (Cl, F) were found to enhance electrophilic aromatic substitution rates.

The synthesis of 6-chloro-2-fluoro-3-methylbenzaldehyde represents advancements in regioselective halogenation techniques. Methods such as directed ortho-metalation and catalytic C–H activation enabled precise installation of halogens and methyl groups on the aromatic ring. These developments paralleled the growing demand for halogenated building blocks in pharmaceuticals, where fluorine and chlorine improve metabolic stability and bioavailability.

Significance in Synthetic Organic Chemistry

6-Chloro-2-fluoro-3-methylbenzaldehyde serves as a versatile precursor in multicomponent reactions, leveraging its aldehyde group for condensations and nucleophilic additions. Key applications include:

Pharmaceutical Intermediate

The compound is employed in synthesizing kinase inhibitors and antiviral agents. For example, its aldehyde group participates in Schiff base formations with amines, yielding bioactive molecules with antidiabetic and antioxidant properties. In α-amylase inhibition assays, derivatives of this aldehyde exhibited IC$$_{50}$$ values as low as 63.54 μM, outperforming the reference drug acarbose.

Agrochemical Development

Halogenated benzaldehydes are pivotal in designing herbicides and fungicides. The electron-deficient aromatic ring facilitates Ullmann couplings and Suzuki-Miyaura cross-couplings, enabling the construction of biphenyl scaffolds.

Materials Science

In supramolecular chemistry, the compound’s halogen atoms engage in halogen bonding (XB), directing crystal packing in organic semiconductors. Studies on benzaldehyde-XB donor complexes revealed modulated intersystem crossing rates, relevant for room-temperature phosphorescent materials.

Table 2: Synthetic transformations of 6-chloro-2-fluoro-3-methylbenzaldehyde

| Reaction Type | Product Class | Application |

|---|---|---|

| Schiff base condensation | Imines | Antidiabetic agents |

| Nucleophilic substitution | Aryl ethers | Polymer precursors |

| Cross-coupling | Biaryls | Catalytic ligands |

The compound’s synthetic utility is further enhanced by its compatibility with flow chemistry and microwave-assisted protocols, reducing reaction times from hours to minutes.

Structural and Electronic Features

The interplay between substituents dictates reactivity. Quantum chemical calculations on analogous halogenated benzaldehydes demonstrate that chlorine’s inductive effect lowers the LUMO energy (-1.78 eV), enhancing electrophilicity at the aldehyde group. Fluorine’s strong electronegativity (χ = 4.0) further polarizes the aromatic ring, facilitating radical reactions.

Structural Parameters and Molecular Characteristics

6-Chloro-2-fluoro-3-methylbenzaldehyde represents a substituted aromatic aldehyde with the molecular formula C₈H₆ClFO and a molecular weight of 172.58 grams per mole [1] [2] [3]. The compound is characterized by a benzene ring bearing three substituents: a chlorine atom at position 6, a fluorine atom at position 2, and a methyl group at position 3, relative to the aldehyde functional group at position 1 [4] [5]. The Chemical Abstracts Service registry number for this compound is 286474-59-7 [1] [2] [3].

The molecular structure exhibits the characteristic features of aromatic aldehydes, with the formyl group (-CHO) directly attached to the benzene ring [6]. The International Union of Pure and Applied Chemistry name for this compound is 6-chloro-2-fluoro-3-methylbenzaldehyde [7]. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: Cc1ccc(Cl)c(C=O)c1F [3] [8], which clearly indicates the substitution pattern around the aromatic ring.

The presence of both electron-withdrawing halogen atoms (chlorine and fluorine) and an electron-donating methyl group creates a unique electronic environment within the molecule [9]. The molecular geometry maintains the planar structure typical of aromatic compounds, with the benzene ring serving as the central structural framework [10]. The International Chemical Identifier key for this compound is GGZOMBUJFMOEEZ-UHFFFAOYSA-N [4] [7], providing a unique digital fingerprint for database identification.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆ClFO | [1] [2] [3] |

| Molecular Weight (g/mol) | 172.58 | [1] [2] [3] |

| Chemical Abstracts Service Number | 286474-59-7 | [1] [2] [3] |

| Molecular Descriptor Level Number | MFCD01631370 | [2] [7] |

| International Chemical Identifier Key | GGZOMBUJFMOEEZ-UHFFFAOYSA-N | [4] [7] |

| Simplified Molecular Input Line Entry System | Cc1ccc(Cl)c(C=O)c1F | [3] [8] |

Physical Properties

Thermodynamic Properties (Boiling Point, Flash Point)

6-Chloro-2-fluoro-3-methylbenzaldehyde exhibits distinct thermodynamic properties that reflect its molecular structure and intermolecular forces [2] [3]. The compound has a boiling point of 249°C, which is significantly higher than simple aliphatic aldehydes due to the presence of the aromatic ring system and the polar carbonyl group [2] [5] [11]. This elevated boiling point is characteristic of aromatic aldehydes, where the extended π-electron system and dipole-dipole interactions contribute to stronger intermolecular forces [12] [13].

The flash point of the compound is greater than 110°C (closed cup method), indicating relatively low volatility at ambient temperatures [8] [7]. This property classifies the compound as a combustible liquid rather than a flammable one, which has implications for handling and storage procedures [6]. The high flash point is consistent with the molecular weight and boiling point characteristics of the compound [2] [5].

The thermodynamic stability of 6-Chloro-2-fluoro-3-methylbenzaldehyde is influenced by the aromatic ring system, which provides resonance stabilization [12]. The presence of halogen substituents further affects the thermodynamic properties by modifying the electron density distribution within the molecule [9]. Temperature-dependent behavior shows that the compound remains stable under normal storage conditions but may undergo decomposition at elevated temperatures [6].

| Thermodynamic Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Boiling Point | 249°C | Atmospheric pressure | [2] [5] [11] |

| Flash Point | >110°C | Closed cup | [8] [7] |

| Decomposition Temperature | Not specified | - | [6] |

| Autoignition Temperature | No data available | - | [6] |

Density and Refractive Index Parameters

The density of 6-Chloro-2-fluoro-3-methylbenzaldehyde is 1.3 grams per milliliter at 25°C, which is significantly higher than water [2] [3] [5]. This elevated density is attributed to the presence of heavy halogen atoms (chlorine and fluorine) within the molecular structure [7] [11]. The density value is consistent with other halogenated aromatic compounds and reflects the compact molecular packing in the liquid state [14].

The refractive index of the compound is 1.548 (n₂₀/D), measured at 20°C using sodium D-line illumination [3] [5] [7]. This value indicates moderate optical density and is characteristic of aromatic compounds containing heteroatoms [11]. The refractive index provides insight into the electronic polarizability of the molecule and its interaction with electromagnetic radiation [2].

These optical and physical properties are valuable for identification and characterization purposes in analytical chemistry applications [3] [7]. The relationship between molecular structure and refractive index reflects the extended π-electron system of the aromatic ring and the electronic effects of the substituents [5] [11].

| Physical Parameter | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Density | 1.3 g/mL | 25°C | [2] [3] [5] |

| Refractive Index (n₂₀/D) | 1.548 | 20°C, sodium D-line | [3] [5] [7] |

| Specific Gravity | 1.3 | Relative to water at 25°C | [7] [11] |

Solubility Profile in Various Media

The solubility characteristics of 6-Chloro-2-fluoro-3-methylbenzaldehyde are primarily determined by its hydrophobic aromatic structure and the polar carbonyl functional group [9] [12]. The compound exhibits limited solubility in water due to its predominantly hydrophobic character, which is typical for aromatic aldehydes [13] [14]. The presence of halogen substituents further reduces water solubility by increasing the hydrophobic character of the molecule [9].

In organic solvents, 6-Chloro-2-fluoro-3-methylbenzaldehyde demonstrates good to excellent solubility [12] [13]. The compound is particularly soluble in polar aprotic solvents such as dichloromethane and chloroform, where the halogen substituents facilitate favorable intermolecular interactions [9] [12]. Alcoholic solvents like ethanol and methanol also provide good solvation due to their moderate polarity and hydrogen bonding capabilities [13] [14].

The solubility pattern follows the general principle of "like dissolves like," with aromatic and chlorinated solvents providing the best solvation environment [12]. The partition coefficient behavior suggests moderate lipophilicity, which is characteristic of halogenated aromatic compounds [15] [16]. The compound's solubility profile has practical implications for purification procedures, reaction media selection, and analytical methodology development [17].

| Solvent Category | Solubility | Mechanism | Reference |

|---|---|---|---|

| Water | Limited/Poor | Hydrophobic interactions predominate | [9] [12] [13] |

| Alcohols (Ethanol, Methanol) | Good | Moderate polarity, hydrogen bonding | [13] [14] |

| Chlorinated Solvents | Excellent | Similar polarity, halogen interactions | [9] [12] |

| Aromatic Solvents | Good | π-π interactions, similar structure | [12] |

| Polar Aprotic Solvents | Good to Excellent | Dipole interactions | [12] [13] |

| Non-polar Aliphatic Solvents | Poor | Insufficient solvation energy | [12] |

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 6-Chloro-2-fluoro-3-methylbenzaldehyde is characterized by a complex interplay between the aromatic π-system, the carbonyl group, and the halogen substituents [18] [19]. Quantum chemical calculations on similar halogenated benzaldehyde derivatives indicate that the highest occupied molecular orbital energy typically ranges from -6.0 to -6.1 electron volts [19] [20]. The lowest unoccupied molecular orbital energy falls within the range of -2.2 to -2.4 electron volts, resulting in a frontier orbital energy gap of approximately 3.7 to 3.8 electron volts [19] [20].

The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic ring system with significant contribution from the oxygen atom of the carbonyl group [18] [21]. This distribution is consistent with the nucleophilic character of aromatic aldehydes and explains their reactivity patterns [21]. The lowest unoccupied molecular orbital shows substantial localization on the carbonyl carbon atom, which accounts for the electrophilic behavior of this position [18] [21].

The presence of halogen substituents significantly affects the electronic structure by withdrawing electron density from the aromatic system [19] [22]. Fluorine, being the most electronegative element, exerts the strongest electron-withdrawing effect, while chlorine provides additional stabilization through its larger atomic size and polarizability [19]. The methyl group at position 3 acts as an electron-donating substituent, partially counteracting the electron-withdrawing effects of the halogens [9].

Density functional theory calculations indicate that the ionization potential of halogenated benzaldehyde derivatives ranges from 6.0 to 6.1 electron volts, while the electron affinity falls between 2.2 and 2.4 electron volts [19] [20]. The chemical hardness, defined as half the difference between the lowest unoccupied molecular orbital and highest occupied molecular orbital energies, typically ranges from 1.8 to 1.9 electron volts [20] [23]. The electrophilicity index, which quantifies the molecule's tendency to accept electrons, generally falls between 4.8 and 5.2 for this class of compounds [19] [20].

| Electronic Parameter | Typical Range | Physical Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy (eV) | -6.0 to -6.1 | Ionization potential | [19] [20] |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -2.2 to -2.4 | Electron affinity | [19] [20] |

| Frontier Orbital Gap (eV) | 3.7 to 3.8 | Chemical stability | [19] [20] |

| Chemical Hardness (eV) | 1.8 to 1.9 | Resistance to charge transfer | [20] [23] |

| Electrophilicity Index | 4.8 to 5.2 | Electron acceptance tendency | [19] [20] |

| Dipole Moment (Debye) | 3.5 to 5.5 | Molecular polarity | [19] [24] |

Conformational Analysis and Molecular Dynamics

The conformational behavior of 6-Chloro-2-fluoro-3-methylbenzaldehyde is primarily governed by the rotation of the formyl group relative to the aromatic ring plane [25] [26]. Computational studies on benzaldehyde derivatives indicate that the formyl group typically adopts a rotation angle between 0 and 30 degrees from the ring plane [26] [27]. The preferred conformation is generally the syn-form, where the carbonyl oxygen is oriented toward the aromatic ring, due to favorable electronic interactions [25] [26].

The energy barrier for rotation around the carbon-carbon bond connecting the formyl group to the aromatic ring typically ranges from 2 to 7 kilojoules per mole [25] [26]. This relatively low barrier allows for conformational flexibility at room temperature, although the syn-conformation remains predominant [26]. Population analysis based on free energy calculations suggests that the syn-conformer accounts for 70 to 95 percent of the total population, while the anti-conformer represents 5 to 30 percent [25] [26].

The presence of halogen substituents in ortho positions significantly influences the conformational preferences [27]. Steric interactions between the formyl group and nearby substituents can increase the rotation barrier and affect the equilibrium distribution of conformers [25] [27]. The chlorine atom at position 6 and the fluorine atom at position 2 create an asymmetric steric environment that may stabilize specific conformational arrangements [27].

Molecular dynamics simulations of aromatic compounds demonstrate that the benzene ring maintains its planar geometry throughout conformational changes [28] [29]. The torsional flexibility is primarily restricted to the rotation around the exocyclic carbon-carbon bond, while the aromatic system remains rigid [28]. The methyl group at position 3 exhibits free rotation around its carbon-carbon bond, contributing minimal steric hindrance to the overall conformational landscape [30].

The conformational analysis has important implications for the compound's reactivity and intermolecular interactions [26] [27]. The preferred syn-conformation positions the carbonyl oxygen in a favorable orientation for hydrogen bonding and coordination interactions [25]. The electronic effects of halogen substituents further modulate the conformational preferences by affecting the electron density distribution within the molecule [19] [27].

| Conformational Parameter | Value/Range | Description | Reference |

|---|---|---|---|

| Formyl Group Rotation Angle | 0-30° from ring plane | Deviation from planarity | [26] [27] |

| Energy Barrier for Rotation | 2-7 kJ/mol | Rotational hindrance | [25] [26] |

| Syn-Conformer Population | 70-95% | Predominant form | [25] [26] |

| Anti-Conformer Population | 5-30% | Minor form | [25] [26] |

| Ring Planarity | Maintained | Aromatic constraint | [28] [29] |

| Methyl Group Rotation | Free rotation | Minimal steric hindrance | [30] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant